(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
Description
The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone features a hybrid structure combining a pyrrolidinyloxy-pyridazine moiety and a 4-morpholinophenyl ketone group.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-2-7-19(22-21-15)27-18-8-9-24(14-18)20(25)16-3-5-17(6-4-16)23-10-12-26-13-11-23/h2-7,18H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKMZYFMVQSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of 6-methylpyridazine with appropriate reagents under controlled conditions.
Coupling with Pyrrolidine: The pyridazinyl intermediate is then coupled with pyrrolidine in the presence of a base, such as sodium hydride, to form the pyrrolidinyl derivative.
Attachment of the Morpholinophenyl Group: The final step involves the reaction of the pyrrolidinyl derivative with 4-morpholinophenylmethanone under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Overview
The compound features several key structural elements:
- Pyrrolidine Ring : Known for its role in various biological activities, particularly in neuropharmacology.
- Pyridazine Moiety : Contributes to the compound's reactivity and biological interactions.
- Morpholine Group : Often associated with enhancing solubility and bioavailability in drug design.
Potential Biological Activities
The diverse structure of this compound suggests a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : The pyrrolidine component is linked to neuroprotective properties, potentially mitigating neurodegenerative processes.
- Anticancer Properties : Research indicates that similar compounds may inhibit tumor growth by interfering with cell signaling pathways.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The interaction with specific molecular targets, such as enzymes or receptors, is crucial for its biological activity. The compound may modulate enzyme activity or receptor signaling pathways, warranting further investigation through pharmacological assays.
Data Tables
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Klebsiella pneumoniae | 0.032 mg/mL |
Case Studies
- In Vitro Studies : A series of experiments evaluated the antibacterial activity of related pyrrolidine compounds. Modifications to substituents on the pyrrolidine ring significantly influenced antibacterial potency.
- Animal Models : In vivo studies using animal models have shown promising results regarding the neuroprotective effects of pyrrolidine-containing compounds, with improvements in cognitive function observed following treatment.
- Cancer Cell Lines : Research on cancer cell lines demonstrated that derivatives of this compound could inhibit proliferation in various cancer types, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (20–28)
- Structure: These compounds share the 4-morpholinophenyl group but replace the pyrrolidinyl-pyridazine moiety with a pyrimidine ring.
- Synthesis: Synthesized via condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes, followed by cyclization with guanidine nitrate .
- Bioactivity : Demonstrated broad-spectrum antimicrobial activity, attributed to the pyrimidine core and aryl substituents .
b) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure : Contains a pyrrolidine-attached pyridine ring but lacks the morpholine and pyridazine groups.
- Synthesis : Details unspecified, but likely involves palladium-catalyzed coupling or nucleophilic substitution .
c) Ferroptosis-Inducing Compounds (FINs)
- Relevance: highlights FINs, including synthetic and natural compounds, which induce ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s role in ferroptosis is unconfirmed, structural analogs with morpholine/pyridine groups may share mechanisms such as ROS modulation .
Bioactivity and Therapeutic Potential
- SAR Insights: The morpholine group in the target compound and pyrimidin-amines likely enhances membrane permeability compared to purely hydrophobic analogs. Pyridazine vs.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~397.45 | 2.1 | >50 (aqueous) |
| 4-(4-Morpholinophenyl)-pyrimidin-amine | ~350–400 | 2.5–3.0 | 10–30 |
| 1-(2-Methoxy-6-pyrrolidinyl-pyridin-3-yl)ethanone | ~246.31 | 3.2 | <10 |
Biological Activity
The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises several functional groups, including a pyrrolidine ring, a pyridazine moiety, and a morpholine ring, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 300.36 g/mol. The structural diversity provided by the presence of nitrogen-containing heterocycles suggests that it may have various pharmacological effects.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Contributes to the compound's basicity and potential for interaction with biological targets. |
| Pyridazine Moiety | Enhances biological activity through electron-withdrawing properties. |
| Morpholine Ring | Provides additional flexibility and potential for receptor binding. |
| Ketone Group | May play a role in the compound's reactivity and stability. |
The biological activity of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell proliferation, inflammation, or apoptosis.
Potential Targets
- Kinases : Given its structural similarity to known kinase inhibitors, it may exhibit activity against various kinases involved in cancer progression.
- G-protein Coupled Receptors (GPCRs) : The morpholine ring suggests potential interaction with GPCRs, which are critical in many physiological processes.
In Vitro Studies
Preliminary in vitro studies have indicated that compounds structurally similar to (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone exhibit significant anti-inflammatory and anticancer activities. For instance, compounds with similar nitrogen heterocycles have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Case Studies
- Anti-Cancer Activity : A study on related compounds demonstrated that they effectively inhibited the growth of HER2-positive breast cancer cells, suggesting that (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone may have similar effects due to its structural features.
- Inflammation Modulation : Research has shown that nitrogen-containing heterocycles can reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is crucial for evaluating its therapeutic potential:
Key ADME Characteristics
| Property | Description |
|---|---|
| Absorption | Likely to be well absorbed due to lipophilicity from the morpholine and pyrrolidine rings. |
| Distribution | May distribute widely due to its moderate molecular weight and lipophilicity. |
| Metabolism | Expected to undergo hepatic metabolism; specific pathways need further investigation. |
| Excretion | Primarily renal excretion anticipated; however, detailed studies are required to confirm this. |
Q & A
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while ethanol minimizes side reactions in condensations .
- Temperature Control : Reflux conditions (70–100°C) balance reaction rate and decomposition risks, particularly for heat-sensitive intermediates .
- Catalytic Additives : Bases like triethylamine or LiOH improve reaction efficiency by deprotonating intermediates .
- Parallel Reaction Monitoring : Use thin-layer chromatography (TLC) or inline UV spectroscopy to track progress and terminate reactions at optimal conversion .
What biological activities are predicted for this compound based on structural analogs?
Q. Advanced
- Antimicrobial Potential : Pyridazine and morpholine derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi. Structure-activity relationship (SAR) studies suggest electron-withdrawing groups (e.g., methyl on pyridazine) enhance membrane penetration .
- Kinase Inhibition : The morpholinophenyl group may target PI3Kα or mTOR pathways, as seen in analogs with similar heterocyclic motifs .
- Cytotoxicity Screening : In vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are recommended to evaluate therapeutic potential .
How can researchers systematically analyze structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis : Modify substituents on the pyridazine (e.g., replacing methyl with halogens) or morpholinophenyl (e.g., substituting methoxy groups) to assess electronic effects .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial topoisomerases or human kinases. Pose clustering analysis identifies critical binding interactions (e.g., hydrogen bonds with pyrrolidine oxygen) .
- Pharmacophore Mapping : Identify essential moieties (e.g., pyridazine oxygen, morpholine ring) using tools like Schrödinger’s Phase .
What computational methods are effective for target identification and binding mode analysis?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of interactions over time, focusing on residues near the pyrrolidine-morpholine junction .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., methyl vs. trifluoromethyl) to guide rational design .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to prioritize analogs with favorable drug-likeness .
How should researchers address discrepancies in spectroscopic data during characterization?
Q. Advanced
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY NMR can confirm spatial proximity of pyrrolidine and pyridazine protons .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify complex splitting patterns in NMR spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, critical for chiral centers in pyrrolidine .
What are the best practices for stability testing under experimental conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis) and monitor degradation via HPLC-MS .
- Light Sensitivity : UV-visible spectroscopy tracks photodegradation; amber glassware or light-protected environments are recommended if λmax < 400 nm .
- Solution Stability : Assess solubility in PBS or cell culture media over 24–72 hours to ensure integrity during biological assays .
How can researchers mitigate synthetic challenges related to steric hindrance in the pyrrolidine ring?
Q. Advanced
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) to direct substitution to the desired position .
- Microwave-Assisted Synthesis : Accelerate reactions with sterically hindered intermediates by applying microwave irradiation (e.g., 150°C for 30 minutes) .
- Chiral Resolutions : Use chiral HPLC or enzymatic resolution to isolate enantiomers if asymmetric synthesis fails .
What collaborative approaches are recommended for interdisciplinary studies on this compound?
Q. Advanced
- Combined Synthesis/Biology Teams : Pair synthetic chemists with microbiologists for real-time feedback on antimicrobial efficacy during analog development .
- Open Data Repositories : Share crystallographic data (e.g., CCDC entries) and bioactivity results (e.g., ChEMBL) to accelerate global SAR efforts .
- Industrial-Academic Partnerships : Leverage industrial-scale purification expertise (e.g., preparative HPLC) to access gram quantities for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
